molecular formula C15H13N3O2 B5766027 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone

3-phenylacrylaldehyde (2-nitrophenyl)hydrazone

Cat. No. B5766027
M. Wt: 267.28 g/mol
InChI Key: UOBWOFALILUNPU-LVEAOLTQSA-N
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Description

3-phenylacrylaldehyde (2-nitrophenyl)hydrazone, also known as PANH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PANH is a hydrazone derivative of 3-phenylacrylaldehyde and 2-nitrophenylhydrazine, and its chemical structure is shown in Figure 1.

Mechanism of Action

The mechanism of action of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone involves its ability to form stable complexes with metal ions and enzymes. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can act as a chelating agent, which can bind to metal ions and prevent their interaction with other molecules. In the case of enzymes, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been shown to have several biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can scavenge free radicals and prevent oxidative damage to cells and tissues. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in lab experiments include its high sensitivity and selectivity for metal ions and enzymes, its ability to form stable complexes, and its potential applications in various fields. However, the limitations of using 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone include its toxicity and potential side effects, as well as the need for careful handling and disposal.

Future Directions

There are several future directions for the research and development of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone.
2. Investigation of the structure-activity relationship of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in animal models to determine its potential as a therapeutic agent.
4. Development of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone-based sensors and biosensors for the detection and quantification of metal ions and enzymes in biological samples.
5. Exploration of the potential applications of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in other fields, such as environmental science and material science.
Conclusion
In conclusion, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone is a chemical compound that has shown great potential in scientific research due to its ability to form stable complexes with metal ions and enzymes. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has various applications in analytical chemistry, biochemistry, and medicinal chemistry, and has several biochemical and physiological effects. However, further research is needed to optimize the synthesis method, evaluate the pharmacokinetics and pharmacodynamics, and explore the potential applications of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in other fields.

Synthesis Methods

The synthesis of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can be achieved by the condensation reaction between 3-phenylacrylaldehyde and 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced to form 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone. The yield and purity of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. In analytical chemistry, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been used as a sensitive and selective reagent for the detection and quantification of metal ions, such as copper, nickel, and cobalt. 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can form stable complexes with metal ions, which can be detected by UV-Vis spectroscopy or fluorescence spectroscopy.
In biochemistry, 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can improve cognitive function and memory.

properties

IUPAC Name

2-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)15-11-5-4-10-14(15)17-16-12-6-9-13-7-2-1-3-8-13/h1-12,17H/b9-6+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBWOFALILUNPU-LVEAOLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine

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